N-ethyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
N-ethyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with a unique structure that includes a benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Reduction: The acyl group is then reduced to an alkane using a reducing agent like lithium aluminum hydride.
Amine Conversion: The nitro group is reduced to an amine using a reducing agent like tin and hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. These methods would also include rigorous purification steps such as recrystallization or chromatography to ensure the final product’s quality.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could produce an amine.
Scientific Research Applications
N-ethyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-ethyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-ethyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: A similar compound with a different substitution pattern on the benzoyl group.
N-ethyl-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: Another similar compound with a nitro group instead of a methyl group.
Uniqueness
N-ethyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its specific substitution pattern and the presence of a benzothiophene core. This structure imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H22N2O2S |
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Molecular Weight |
342.5 g/mol |
IUPAC Name |
N-ethyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C19H22N2O2S/c1-3-20-18(23)16-14-6-4-5-7-15(14)24-19(16)21-17(22)13-10-8-12(2)9-11-13/h8-11H,3-7H2,1-2H3,(H,20,23)(H,21,22) |
InChI Key |
HNCLJEQLGQJEDH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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